N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide (Compound ID: F732-0051) is a dibenzo[b,f][1,4]oxazepine derivative with a propane-1-sulfonamide substituent at position 2. Key characteristics include:
- Molecular formula: C₁₈H₂₀N₂O₄S
- Molecular weight: 360.43 g/mol
- Physicochemical properties: logP = 3.97, logD = 3.97, hydrogen bond acceptors = 9, hydrogen bond donors = 1, polar surface area = 78.385 Ų .
Its ethyl and oxo substituents at positions 10 and 11 likely influence steric and electronic properties, affecting receptor binding and metabolic stability .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-11-25(22,23)19-13-9-10-16-14(12-13)18(21)20(4-2)15-7-5-6-8-17(15)24-16/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUIBBUEFUKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a dibenzo[b,f]oxazepin core with:
- An ethyl group at position 10
- A keto group at position 11
- A propane-1-sulfonamide substituent at position 2
Key challenges include:
Primary Synthetic Routes
Sulfonylation-Cyclization Approach
This method, adapted from US Patent 3,522,274, involves two stages: sulfonamide formation followed by oxazepin ring cyclization .
Step 1: Synthesis of Sulfamoylbenzamide Intermediate
5-Chlorosulfonyl-N-ethyl-isatoic anhydride is reacted with propane-1-sulfonamide in the presence of a base (e.g., triethylamine) to form N-ethyl-5-(propylsulfamoyl)isatoic anhydride .
$$
\text{C}{12}\text{H}{10}\text{ClNO}{4}\text{S} + \text{C}{3}\text{H}{9}\text{NO}{2}\text{S} \xrightarrow{\text{Et}3\text{N}} \text{C}{15}\text{H}{19}\text{N}{2}\text{O}{6}\text{S}{2} + \text{HCl}
$$
Conditions :
Step 2: Cyclization to Form the Oxazepin Core
The sulfamoylbenzamide intermediate undergoes cyclization with ethylene oxide in acetic acid, facilitating ring closure via nucleophilic attack at the carbonyl group.
$$
\text{C}{15}\text{H}{19}\text{N}{2}\text{O}{6}\text{S}{2} + \text{C}{2}\text{H}{4}\text{O} \xrightarrow{\text{AcOH}} \text{C}{18}\text{H}{20}\text{N}{2}\text{O}_{4}\text{S} + \text{byproducts}
$$
Optimization Notes :
Alternative Pathway: Sulfonyl Chloride Intermediate
A modified route involves synthesizing a sulfonyl chloride precursor for direct coupling with an amine.
Step 1: Chlorosulfonation of Benzodiazepinone
1,2,3,4-Tetrahydro-1-ethyl-5H-1,4-benzodiazepin-5-one is treated with chlorosulfonic acid to yield 1,2,3,5-tetrahydro-1-ethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride .
$$
\text{C}{11}\text{H}{12}\text{N}{2}\text{O} + \text{HSO}{3}\text{Cl} \rightarrow \text{C}{11}\text{H}{11}\text{ClN}{2}\text{O}{4}\text{S} + \text{H}_{2}\text{O}
$$
Critical Parameters :
Step 2: Amine Coupling
The sulfonyl chloride intermediate reacts with propane-1-sulfonamide in a nucleophilic substitution:
$$
\text{C}{11}\text{H}{11}\text{ClN}{2}\text{O}{4}\text{S} + \text{C}{3}\text{H}{9}\text{NO}{2}\text{S} \rightarrow \text{C}{18}\text{H}{20}\text{N}{2}\text{O}_{4}\text{S} + \text{HCl}
$$
Conditions :
Comparative Analysis of Methods
Key Insight : The sulfonyl chloride route offers superior yield and purity, making it preferable for industrial-scale synthesis.
Reaction Optimization and Troubleshooting
Cyclization Side Reactions
Characterization and Quality Control
Post-synthesis, the compound is validated via:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of dibenzoxazepine compounds, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide, exhibit potent anticancer activity. The mechanism primarily involves the inhibition of angiogenesis by disrupting the vascular endothelial growth factor (VEGF) signaling pathway.
Case Study: Inhibition of Tumor Growth
A study demonstrated that analogs of this compound significantly reduced tumor size in xenograft models by inhibiting angiogenesis. The specific compound was shown to decrease VEGF levels and inhibit endothelial cell proliferation.
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects, particularly as a selective inhibitor of the dopamine D2 receptor. This inhibition is crucial for managing conditions such as schizophrenia and Parkinson's disease.
Case Study: Dopamine Receptor Antagonism
Experiments revealed that this compound effectively antagonized dopamine D2 receptors in vitro. This activity suggests therapeutic potential for treating dopamine-related disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the chemical structure can enhance its biological activity.
| Compound Name | Modification | Biological Activity |
|---|---|---|
| BT1 | O-methyl group addition | Increased anticancer activity |
| BT2 | Amino group substitution | Enhanced neuropharmacological effects |
| BT3 | Hydroxyl group addition | Potent D2 receptor antagonist |
Antigiardial Activity
Recent screenings have identified significant antigiardial activity in compounds similar to this compound. This highlights its potential application in treating parasitic infections caused by Giardia lamblia.
Synthesis and Industrial Production
The synthesis of this compound typically involves cyclocondensation reactions between substituted 2-aminophenols and 2-halobenzaldehydes under basic conditions. Optimized industrial production methods may include microwave-assisted synthesis to enhance yield and efficiency.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide/Amide Derivatives
Key Observations :
- Methoxy groups (e.g., 2,4-dimethoxybenzene) increase polarity but may reduce metabolic stability due to oxidative susceptibility .
- Methyl substituents (e.g., 8,10-dimethyl) enhance lipophilicity, favoring passive diffusion .
Heterocycle Variants (Oxazepine vs. Thiazepine)
Key Observations :
- Thiazepine analogs (S-containing) exhibit higher molecular weights and distinct electronic profiles compared to oxazepines (O-containing).
- Sulfur’s polarizability may improve binding to hydrophobic pockets in target receptors (e.g., D2 dopamine receptors) .
Substituent-Driven Pharmacological Effects
- Fluorophenyl Derivatives : Compound 8c (4-fluorophenyl acetamide) achieved an 83% synthesis yield, suggesting fluorination enhances reactivity. Fluorine’s electronegativity may improve target selectivity .
- Naphthyl Derivatives : Compound 8b (1-naphthyl acetamide) showed lower yield (37%), likely due to steric hindrance from the bulky naphthyl group .
- Pyrazinyl Derivatives : Compound 8f (pyrazin-2-yl acetamide) exhibited moderate yield (42%), indicating challenges in coupling heteroaromatic groups .
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 378.47 g/mol |
| LogP | 5.5688 |
| Polar Surface Area | 55.244 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced by reacting the dibenzo[b,f][1,4]oxazepine intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the dibenzo[b,f][1,4]oxazepine core may interact with cellular receptors, modulating signal transduction pathways.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Studies suggest that compounds containing sulfonamide groups exhibit antimicrobial properties by inhibiting bacterial folate synthesis.
- Anticancer Properties : The structural features of dibenzo[b,f][1,4]oxazepine derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
- Antimicrobial Studies : A study evaluated the efficacy of various benzenesulfonamides on perfusion pressure in isolated organ systems. Results indicated significant changes in perfusion pressure with certain derivatives demonstrating potent antimicrobial effects .
- Cancer Research : Another study focused on the potential anticancer properties of dibenzo[b,f][1,4]oxazepine derivatives, showing that these compounds could inhibit tumor growth in vitro and in vivo models .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could act as dopamine D2 receptor antagonists, suggesting potential applications in treating neurological disorders .
Comparison with Similar Compounds
This compound can be compared with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Quetiapine | Dibenzo[b,f][1,4]thiazepine | Antipsychotic |
| 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine | Thiazepine derivative | Antidepressant |
| N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Related oxazepine | Anticancer |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For dibenzo[b,f][1,4]oxazepine derivatives, temperature (60–80°C) and pH (neutral to slightly basic) are critical to prevent side reactions like undesired ring-opening. Solvent selection (e.g., DMF or THF) impacts reaction kinetics. Post-synthesis purification via column chromatography or recrystallization is recommended. Analytical validation using HPLC (≥95% purity threshold) and NMR (to confirm functional groups, e.g., sulfonamide at δ 3.1–3.3 ppm) ensures quality .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂), oxazepine core (aromatic protons at δ 6.8–7.5 ppm), and sulfonamide (δ 2.8–3.3 ppm).
- HPLC : Quantifies purity and detects impurities using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~424.47 for C₂₂H₂₀N₂O₅S) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility varies with solvent polarity. For polar solvents (e.g., DMSO), use sonication or mild heating (≤40°C). For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation in real time .
Advanced Research Questions
Q. What strategies are effective for identifying the biological targets of this compound in pharmacological studies?
- Methodological Answer :
- Target Fishing : Use computational tools (e.g., molecular docking) to predict interactions with enzymes/receptors (e.g., COX-2 or GABA receptors) based on the sulfonamide’s ability to mimic substrate binding.
- Biochemical Assays : Competitive inhibition assays (e.g., fluorescence polarization) validate binding to hypothesized targets.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?
- Methodological Answer :
- Substituent Analysis : Compare analogs with varied substituents (e.g., methyl, ethoxy) at positions 8, 10, or 11. For instance, methyl groups at positions 8 and 10 (as in ) increase lipophilicity, potentially enhancing blood-brain barrier penetration.
- Bioisosteric Replacement : Replace the ethoxy group with fluorine (electron-withdrawing) to modulate electronic effects on the sulfonamide’s acidity (pKa ~8–10) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Multi-parametric Analysis : Use multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent choice, endotoxin levels).
- Orthogonal Assays : Confirm anti-inflammatory activity via both ELISA (cytokine quantification) and Western blot (NF-κB pathway analysis) .
Q. What computational modeling approaches are suitable for predicting the compound’s conformational stability and interaction dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the oxazepine ring.
- Quantum Mechanics (QM) : Calculate charge distribution to predict nucleophilic attack sites (e.g., at the oxo group).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, 40–60°C) and monitor degradation via LC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS.
- Microsomal Stability : Assess metabolic half-life (t₁/₂) using liver microsomes and NADPH cofactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
